7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one
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Overview
Description
7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one is a compound belonging to the class of oxygen-containing heterocycles. It features a chromen-2-one (coumarin) core structure with hydroxyl groups at positions 7 and 8, and a pyridin-4-yl substituent at position 4. This compound is of significant interest due to its potential biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7,8-dihydroxycoumarin with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridin-4-yl group can be reduced to a piperidine derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 7,8-dioxo-4-pyridin-4-yl-chromen-2-one.
Reduction: Formation of 7,8-dihydroxy-4-piperidin-4-yl-chromen-2-one.
Substitution: Formation of alkylated or acylated derivatives at the hydroxyl positions.
Scientific Research Applications
7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound can also interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
7,8-Dihydroxy-4-methyl-chromen-2-one: Lacks the pyridin-4-yl group, resulting in different biological activities.
7,8-Dihydroxy-4-phenyl-chromen-2-one: Contains a phenyl group instead of a pyridin-4-yl group, leading to variations in its chemical reactivity and applications.
Uniqueness: 7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one is unique due to the presence of both hydroxyl groups and a pyridin-4-yl substituent, which confer distinct chemical properties and biological activities compared to other chromen-2-one derivatives.
Properties
IUPAC Name |
7,8-dihydroxy-4-pyridin-4-ylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-11-2-1-9-10(8-3-5-15-6-4-8)7-12(17)19-14(9)13(11)18/h1-7,16,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAJSJYICFHSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=O)O2)C3=CC=NC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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